molecular formula C13H20N2O3 B2813034 1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one CAS No. 2109465-43-0

1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one

Cat. No.: B2813034
CAS No.: 2109465-43-0
M. Wt: 252.314
InChI Key: TYKGIKZNNRQHRW-UHFFFAOYSA-N
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Description

1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is a synthetic organic compound with the molecular formula C13H20N2O3 and a molecular weight of 252.314. This compound is characterized by the presence of a diazepane ring, an oxolane ring, and a prop-2-en-1-one moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Chemical Reactions Analysis

1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

  • 1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-ol
  • 1-[4-(Oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-amine These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications.

Properties

IUPAC Name

1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-2-12(16)14-6-4-7-15(9-8-14)13(17)11-5-3-10-18-11/h2,11H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKGIKZNNRQHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCN(CC1)C(=O)C2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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